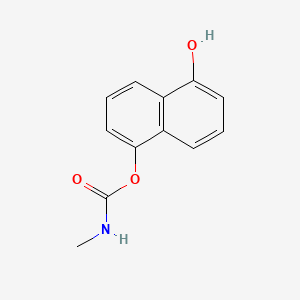

氨基酸甲酯,5-羟基-1-萘基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbamic acids are compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen . They can be seen as both an amine and carboxylic acid . Deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable . Carbamate is also a term used for esters of carbamic acids, such as methyl carbamate H2N−C (=O)−OCH3 .

Synthesis Analysis

Carbamic acid can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . This also yields ammonium carbamate [NH4]+[NH2CO2]− .Molecular Structure Analysis

Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .Chemical Reactions Analysis

Esters, including carbamic acid esters, can undergo hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific carbamic acid ester would depend on the specific compound. For example, carbosulfan, a carbamic acid ester, has a molecular weight of 380.545 .科学研究应用

光谱和理论研究

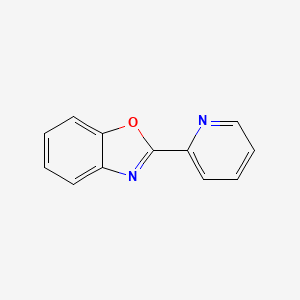

氨基酸甲酯,5-羟基-1-萘基酯及其衍生物因其溶剂变色性而受到研究,展示了这些化合物如何与不同极性和氢键合能力的溶剂相互作用。Santo 等人 (2003) 研究了萘啶衍生物,包括 8-羟基-1,6-萘啶-5(6H)-酮-7-羧酸甲酯,揭示了异构体的相对稳定性和它们与溶剂的相互作用 (Santo 等人,2003)。

化学合成

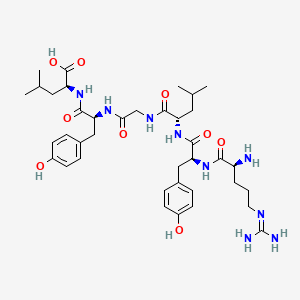

该化合物在化学合成中的用途在其他复杂分子的生产中得到证明。例如,Hansen 等人 (1991) 合成了各种氨基酸酯作为多巴胺能药物的前药形式,突出了这种化学结构在药物开发中的重要性 (Hansen 等人,1991)。

构型纯度分析

Sonnet 和 Hayes (1995) 将莱斯克罗酸甲酯转化为氨基甲酸酯,并用 (S)-1-(1'-萘基)乙基异氰酸酯,展示了一种分析构型纯度的方法。这表明该化合物在分析化学中用于研究复杂有机分子的构型中具有实用性 (Sonnet 和 Hayes,1995)。

环境研究

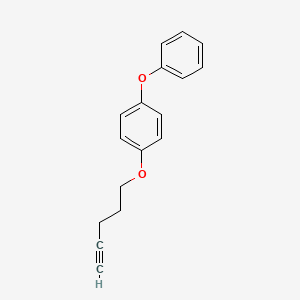

该化合物也已在环境背景下进行研究。Georghiou 和 Garber (1965) 研究了家蝇中氨基甲酸酯抗性的遗传,有助于我们了解农业害虫的杀虫剂抗性 (Georghiou 和 Garber,1965)。

代谢途径

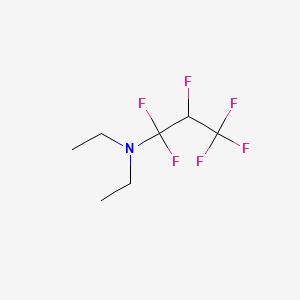

在生物学背景下,Liu 和 Bollag (1971) 探索了烟曲霉对卡巴利(一种相关化合物)的代谢转化,阐明了氨基甲酸酯杀虫剂的代谢途径和生物降解 (Liu 和 Bollag,1971)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(5-hydroxynaphthalen-1-yl) N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-3-4-8-9(11)5-2-6-10(8)14/h2-7,14H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIMSJGGKSUKJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=C1C=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205840 |

Source

|

| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5721-72-2 |

Source

|

| Record name | 1,5-Naphthalenediol, 1-(N-methylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5721-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。